![molecular formula C22H26N4O3 B4792449 N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide](/img/structure/B4792449.png)
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide
描述
N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-phenoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as EMA401 and has been studied extensively for its pharmacological properties, particularly in pain relief.
科学研究应用
EMA401 has been extensively studied for its potential applications in pain relief. It is a highly selective inhibitor of the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals. EMA401 has been shown to be effective in reducing chronic neuropathic pain in preclinical models and has demonstrated promising results in clinical trials. In addition to pain relief, EMA401 has also been studied for its potential applications in other areas, such as cancer treatment and inflammation.
作用机制
EMA401 works by selectively blocking the ATP-gated P2X3 ion channel, which is involved in the transmission of pain signals. By blocking this channel, EMA401 reduces the transmission of pain signals, resulting in pain relief. The selectivity of EMA401 for the P2X3 channel makes it a promising candidate for pain relief, as it avoids the side effects associated with non-selective ion channel blockers.
Biochemical and Physiological Effects:
EMA401 has been shown to be effective in reducing chronic neuropathic pain in preclinical models. It has also been shown to reduce inflammation and cancer cell proliferation in vitro. In addition, EMA401 has been shown to have a good safety profile and is well-tolerated in clinical trials.
实验室实验的优点和局限性
EMA401 has several advantages for lab experiments. It is highly selective for the P2X3 ion channel, making it a promising candidate for pain relief with fewer side effects than non-selective ion channel blockers. EMA401 is also well-tolerated and has a good safety profile. However, there are also limitations to using EMA401 in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on EMA401. One area of research is the development of more selective and potent inhibitors of the P2X3 ion channel. Another area of research is the identification of biomarkers that can predict patient response to EMA401. In addition, there is a need for more clinical trials to further investigate the safety and efficacy of EMA401 for pain relief and other potential applications.
In conclusion, EMA401 is a promising compound with potential applications in pain relief, cancer treatment, and inflammation. Its selectivity for the P2X3 ion channel makes it a promising candidate for pain relief with fewer side effects than non-selective ion channel blockers. However, more research is needed to fully understand its potential applications and limitations.
属性
IUPAC Name |
N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-phenoxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-2-26-20-9-8-17(23-22(27)16-29-18-6-4-3-5-7-18)14-19(20)24-21(26)15-25-10-12-28-13-11-25/h3-9,14H,2,10-13,15-16H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQDQQFPKWAGLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)N=C1CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。